molecular formula C11H10N2O2 B1594545 methyl 1-phenyl-1H-pyrazole-4-carboxylate CAS No. 7188-96-7

methyl 1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B1594545
CAS No.: 7188-96-7
M. Wt: 202.21 g/mol
InChI Key: KWBAYDFXUVGRPW-UHFFFAOYSA-N
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Description

Methyl 1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce halogenated pyrazoles .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 1-phenyl-1H-pyrazole-4-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and other fields .

Properties

IUPAC Name

methyl 1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-7-12-13(8-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBAYDFXUVGRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356632
Record name methyl 1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7188-96-7
Record name methyl 1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical synthetic routes for obtaining methyl 1-phenyl-1H-pyrazole-4-carboxylate?

A1: this compound can be synthesized through a one-pot condensation reaction. One method involves reacting ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine. [] Another approach involves the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to its corresponding carboxylic acid, followed by reaction with methanol under acidic conditions. []

Q2: What is the structural characterization of this compound?

A2: While specific data for the methyl ester is limited in the provided research, we can extrapolate from the closely related ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. This compound has the molecular formula C13H14N2O2. [] Spectroscopic characterization methods like Fourier Transform Infrared (FTIR), UV-Vis, and 1H NMR have been used to confirm its structure. []

Q3: Have there been any computational studies on this compound or its derivatives?

A3: Yes, Density Functional Theory (DFT) calculations have been performed on the ethyl ester analog of this compound. These calculations provided insights into the gas-phase molecular geometry, electronic structure, frontier molecular orbitals, and theoretical UV-Vis and IR spectra. []

Q4: Are there studies exploring the Structure-Activity Relationship (SAR) of compounds related to this compound?

A4: While specific SAR studies on this compound are not described in the provided research, several studies utilize its derivatives to generate novel compounds. For example, researchers synthesized a series of pyrazolopyrimidinone derivatives by modifying pyrazolo amides derived from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [] This suggests an interest in understanding how structural changes within this scaffold influence biological activity.

Q5: What are the known applications of this compound derivatives in medicinal chemistry?

A5: Derivatives of this compound have been explored for their potential in medicinal chemistry. For instance, a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, synthesized from a common precursor, were evaluated for their anticancer activity against the MCF-7 human breast adenocarcinoma cell line. [] Another study investigated pyrazole derivatives, structurally related to this compound, for their ability to inhibit NF-ĸB, a potential therapeutic target for abdominal aortic aneurysms. []

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